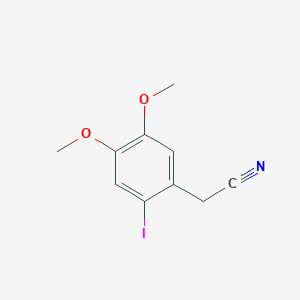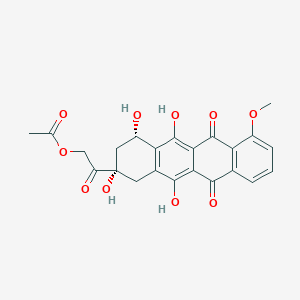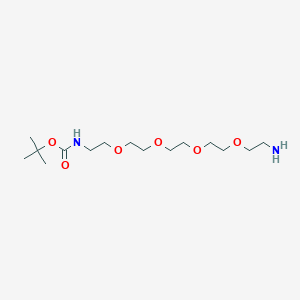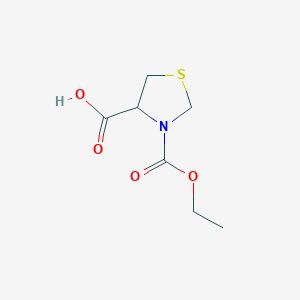
碱式碳酸铜
描述
科学研究应用
Basic cupric carbonate has a wide range of applications in scientific research:
Biology: Investigated for its antimicrobial properties and potential use in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use in wound healing and as an antimicrobial agent.
Industry: Utilized as a pigment in ceramics, paints, and as a fungicide in agriculture.
作用机制
Basic cupric carbonate, also known as copper(II) carbonate hydroxide, is an ionic compound with the formula Cu2(OH)2CO3 . It is a green crystalline solid that occurs in nature as the mineral malachite . This compound has been used since antiquity as a pigment and is still used as such in artist paints .
Target of Action
The primary targets of basic cupric carbonate are biological materials or organic compounds that are widely used in life science research . It interacts with these targets to exert its effects.
Mode of Action
Basic cupric carbonate interacts with its targets through ionic interactions. The copper(II) ions (Cu2+) in the compound interact with the carbonate (CO3^2-) and hydroxide (OH-) ions . This interaction results in changes at the molecular level.
Biochemical Pathways
It is known that the compound can decompose to form copper(ii) oxide (cuo) and carbon dioxide (co2) when exposed to acids or high temperatures .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability.
Result of Action
The result of the action of basic cupric carbonate is largely dependent on its environment and the specific targets it interacts with. For example, when used as a pigment, it imparts a green color .
Action Environment
The action, efficacy, and stability of basic cupric carbonate can be influenced by environmental factors. For instance, it decomposes when exposed to water or moisture from the air . Additionally, the composition of the verdigris patina that forms on weathered brass, bronze, and copper can vary depending on the environment .
生化分析
Biochemical Properties
The role of basic cupric carbonate in biochemical reactions is not well-documented. Copper, a component of this compound, is known to be involved in various enzymatic reactions and protein functions. Copper is a key component of enzymes such as cytochrome c oxidase and superoxide dismutase, which are crucial for cellular respiration and antioxidant defense, respectively .
Cellular Effects
The specific effects of basic cupric carbonate on cells are not well-studied. Copper, a component of this compound, is known to influence cell function. Copper is essential for the function of a number of proteins and enzymes, and it plays a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Copper, a component of this compound, is known to interact with biomolecules, inhibit or activate enzymes, and influence gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable for months in dry air, but decomposes slowly into CuO and CO2 if pCO2 is less than 0.11 atm .
Dosage Effects in Animal Models
The effects of basic cupric carbonate at different dosages in animal models are not well-studied. Copper, a component of this compound, is known to have dosage-dependent effects. For example, copper is essential for animal health at low levels, but can be toxic at high doses .
Metabolic Pathways
The metabolic pathways involving basic cupric carbonate are not well-understood. Copper, a component of this compound, is known to be involved in various metabolic pathways. Copper is a cofactor for several enzymes, and it can affect metabolic flux and metabolite levels .
Transport and Distribution
Copper, a component of this compound, is known to be transported and distributed within cells and tissues via specific transporters .
Subcellular Localization
Copper, a component of this compound, is known to be localized in various subcellular compartments, including the mitochondria and the cytosol .
准备方法
Synthetic Routes and Reaction Conditions: Basic cupric carbonate can be prepared by treating aqueous solutions of copper(II) sulfate with sodium bicarbonate. The reaction proceeds as follows: [ 2 \text{CuSO}_4 + 2 \text{Na}_2\text{CO}_3 + \text{H}_2\text{O} \rightarrow \text{Cu}_2(\text{OH})_2\text{CO}_3 + 2 \text{Na}_2\text{SO}_4 + \text{CO}_2 ] Copper(II) sulfate can also be substituted with copper(II) chloride .
Industrial Production Methods: In industrial settings, basic cupric carbonate is produced by combining aqueous solutions of copper(II) sulfate and sodium carbonate. The basic cupric carbonate precipitates from the solution, releasing carbon dioxide .
Types of Reactions:
Decomposition: When heated, basic cupric carbonate decomposes to form copper(II) oxide and carbon dioxide: [ \text{Cu}_2(\text{OH})_2\text{CO}_3 \rightarrow 2 \text{CuO} + \text{CO}_2 + \text{H}_2\text{O} ]
Oxidation-Reduction: Basic cupric carbonate can undergo redox reactions, particularly in the presence of reducing agents.
Substitution: It can react with acids to form copper(II) salts and carbon dioxide.
Common Reagents and Conditions:
Reagents: Sodium bicarbonate, copper(II) sulfate, copper(II) chloride, acids (e.g., hydrochloric acid).
Conditions: Aqueous solutions, heating for decomposition reactions.
Major Products:
Decomposition: Copper(II) oxide and carbon dioxide.
Acid Reaction: Copper(II) salts and carbon dioxide.
相似化合物的比较
Copper(II) carbonate (CuCO₃): A pale green or bluish-green solid that is rarely encountered due to its instability in the presence of water or moist air.
Copper(II) oxide (CuO): A black solid formed by the decomposition of basic cupric carbonate.
Copper(II) chloride (CuCl₂): A green crystalline solid used in various industrial applications.
Uniqueness: Basic cupric carbonate is unique due to its natural occurrence as malachite and its historical use as a pigment. Its ability to release copper ions in aqueous environments makes it valuable for antimicrobial applications and as a precursor in the synthesis of other copper compounds .
属性
IUPAC Name |
dicopper;carbonate;dihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Cu.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+2;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMDPCMYTCRWFF-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[OH-].[OH-].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cu2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green to blue or dark green solid; [Merck Index] Dark green powder; [Sigma-Aldrich MSDS] | |
| Record name | Cupric carbonate, basic | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13329 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1319-53-5, 12069-69-1 | |
| Record name | Malachite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1319-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basic copper carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12069-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BASIC CUPRIC CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIK928GH0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)





![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)







